molecular formula C10H12FN B8712323 5-Fluoro-2,2-dimethylindoline

5-Fluoro-2,2-dimethylindoline

Cat. No.: B8712323
M. Wt: 165.21 g/mol
InChI Key: DJEBQSLSHBSJGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2,2-dimethylindoline is a useful research compound. Its molecular formula is C10H12FN and its molecular weight is 165.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H12FN

Molecular Weight

165.21 g/mol

IUPAC Name

5-fluoro-2,2-dimethyl-1,3-dihydroindole

InChI

InChI=1S/C10H12FN/c1-10(2)6-7-5-8(11)3-4-9(7)12-10/h3-5,12H,6H2,1-2H3

InChI Key

DJEBQSLSHBSJGM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(N1)C=CC(=C2)F)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A sample of [4-Fluoro-2-(2-methyl-allyl)-phenyl]-carbamic acid tert-butyl ester (1.10 g, 4.14 mmol) was treated with anisole (5 mL), dichloromethane (5 mL) and trifluoroacetic acid (5 mL) and stirred for 4 hours. The solvent was removed and the reaction was transferred to a microwave reaction vial using methanesulfonic acid (3 mL). The reaction was heated to 170° C. for 10 minutes. The reaction was cooled to room temperature and quenched into excess stirring 1 M NaOH. The aqueous phase was extracted twice with ethyl acetate and the combined organics were dried over MgSO4 and filtered. The resulting oil was purified on silica gel using a gradient of 0-70% t-butyl ethyl ether and hexane to afford 450 mg (66% yield) of 2,2-dimethyl-5-fluoroindoline; 1H NMR (CDCl3, 400 MHz) δ 1.08 (s, 6H), 2.58 (s, 2H), 6.24 (dd, 1H, J1=4.4, J2=8.4), 6.43-6.48 (m, 1H), 6.53-6.56 (m, 1H); HPLC-MS calcd. for C10H12FN (M+H+) 166.1, found 166.4.
Name
[4-Fluoro-2-(2-methyl-allyl)-phenyl]-carbamic acid tert-butyl ester
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two

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